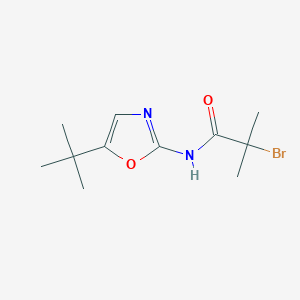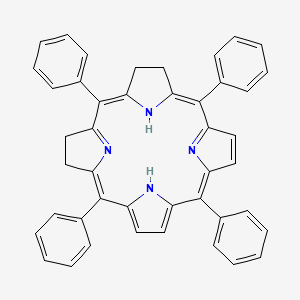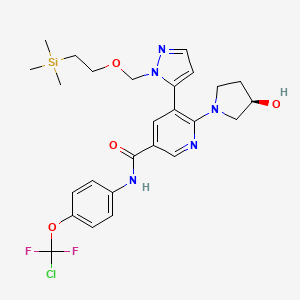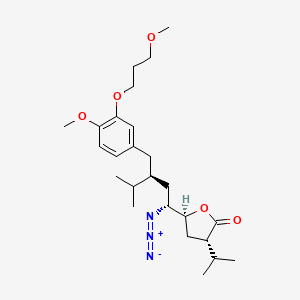
2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide is a chemical compound with the molecular formula C9H13BrN2O2. It is characterized by the presence of a bromine atom, an oxazole ring, and a tert-butyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Bromine Atom: Bromination is carried out using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides or other suitable reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents.
Scientific Research Applications
2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and oxazole ring play crucial roles in its reactivity and binding to target molecules. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide can be compared with similar compounds such as:
2-Bromo-N-(5-tert-butyl-oxazol-2-yl)-acetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of a propanamide group.
N-(5-tert-butyl-oxazol-2-yl)-2-methylpropanamide: This compound lacks the bromine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17BrN2O2 |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
2-bromo-N-(5-tert-butyl-1,3-oxazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H17BrN2O2/c1-10(2,3)7-6-13-9(16-7)14-8(15)11(4,5)12/h6H,1-5H3,(H,13,14,15) |
InChI Key |
OXXMXSSDXZTHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)NC(=O)C(C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826007.png)

![Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11826013.png)

![{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)


![2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile](/img/structure/B11826053.png)






